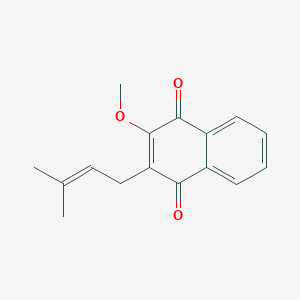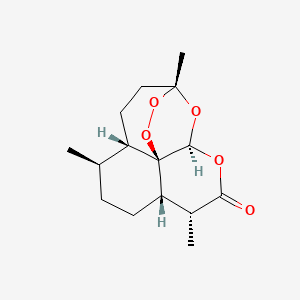![molecular formula C18H18N8O7S3 B10753510 (6R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-5,6-dioxo-1H-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10753510.png)
(6R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-5,6-dioxo-1H-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ceftriaxone sodique trihydraté est un antibiotique céphalosporine de troisième génération largement utilisé pour ses propriétés antibactériennes à large spectre. Il est efficace contre une variété de bactéries Gram-positives et Gram-négatives, ce qui en fait un outil crucial dans le traitement de nombreuses infections bactériennes, notamment les infections des voies respiratoires, les infections cutanées, les infections urinaires et la méningite .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du Ceftriaxone sodique trihydraté implique plusieurs étapes, commençant par la préparation de la structure principale de la céphalosporineLe produit final est ensuite converti en sa forme de sel de sodium et cristallisé sous forme de trihydraté .
Méthodes de production industrielle : La production industrielle de Ceftriaxone sodique trihydraté implique une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement élevé et une pureté élevée. Le processus comprend la préparation d'un produit humide de ceftriaxone sodique, qui est ensuite séché, broyé en poudre et conditionné dans des conditions stériles. Le produit final est scellé dans des flacons de réactifs avec de l'azote pour maintenir la stabilité .
Analyse Des Réactions Chimiques
Types de réactions : Ceftriaxone sodique trihydraté subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques, conduisant à la formation de produits de dégradation.
Réduction : Les réactions de réduction sont moins fréquentes mais peuvent se produire dans certaines conditions.
Substitution : Le composé peut subir des réactions de substitution, en particulier impliquant le groupe méthoxyimino et le cycle thiazole.
Réactifs et conditions courants :
Agents oxydants : Peroxyde d'hydrogène, permanganate de potassium.
Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d'aluminium.
Réactifs de substitution : Halogénures, nucléophiles.
Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de sulfoxydes et de sulfones, tandis que les réactions de substitution peuvent entraîner divers dérivés du composé d'origine .
4. Applications de la recherche scientifique
Ceftriaxone sodique trihydraté a une large gamme d'applications de recherche scientifique :
Chimie : Utilisé comme étalon de référence en chimie analytique pour le développement de nouvelles méthodes analytiques.
Industrie : Utilisé dans l'industrie pharmaceutique pour la production de diverses formulations, y compris des solutions injectables et des suspensions orales
5. Mécanisme d'action
Ceftriaxone sodique trihydraté exerce ses effets antibactériens en inhibant la synthèse de la paroi cellulaire bactérienne. Il se lie aux protéines de liaison à la pénicilline (PBP), qui sont essentielles pour la réticulation des polymères de peptidoglycane dans la paroi cellulaire bactérienne. Cette inhibition conduit à l'affaiblissement de la paroi cellulaire, entraînant la lyse cellulaire et, finalement, la mort bactérienne .
Composés similaires :
Céfotaxime : Une autre céphalosporine de troisième génération avec un spectre d'activité similaire mais une demi-vie plus courte.
Ceftazidime : Connu pour son activité contre Pseudomonas aeruginosa, qui est moins sensible à la ceftriaxone.
Cefuroxime : Une céphalosporine de deuxième génération avec un spectre d'activité plus étroit que la ceftriaxone
Unicité : Ceftriaxone sodique trihydraté est unique en raison de sa longue demi-vie, permettant une administration quotidienne, et de sa forte pénétration dans les méninges, ce qui la rend particulièrement efficace pour traiter les infections du système nerveux central .
Applications De Recherche Scientifique
Ceftriaxone Sodium Trihydrate has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the development of new analytical methods.
Industry: Utilized in the pharmaceutical industry for the production of various formulations, including injectable solutions and oral suspensions
Mécanisme D'action
Ceftriaxone Sodium Trihydrate exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan polymers in the bacterial cell wall. This inhibition leads to the weakening of the cell wall, causing cell lysis and ultimately bacterial death .
Comparaison Avec Des Composés Similaires
Cefotaxime: Another third-generation cephalosporin with a similar spectrum of activity but a shorter half-life.
Ceftazidime: Known for its activity against Pseudomonas aeruginosa, which is less susceptible to Ceftriaxone.
Cefuroxime: A second-generation cephalosporin with a narrower spectrum of activity compared to Ceftriaxone
Uniqueness: Ceftriaxone Sodium Trihydrate is unique due to its long half-life, allowing for once-daily dosing, and its high penetration into the meninges, making it particularly effective for treating central nervous system infections .
Propriétés
Formule moléculaire |
C18H18N8O7S3 |
|---|---|
Poids moléculaire |
554.6 g/mol |
Nom IUPAC |
(6R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-5,6-dioxo-1H-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C18H18N8O7S3/c1-25-18(22-12(28)13(29)23-25)36-4-6-3-34-15-9(14(30)26(15)10(6)16(31)32)21-11(27)8(24-33-2)7-5-35-17(19)20-7/h5,9,15H,3-4H2,1-2H3,(H2,19,20)(H,21,27)(H,23,29)(H,31,32)/b24-8+/t9?,15-/m1/s1 |
Clé InChI |
VAAUVRVFOQPIGI-ROIXZANTSA-N |
SMILES isomérique |
CN1C(=NC(=O)C(=O)N1)SCC2=C(N3[C@@H](C(C3=O)NC(=O)/C(=N/OC)/C4=CSC(=N4)N)SC2)C(=O)O |
SMILES canonique |
CN1C(=NC(=O)C(=O)N1)SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


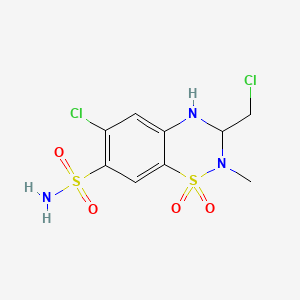


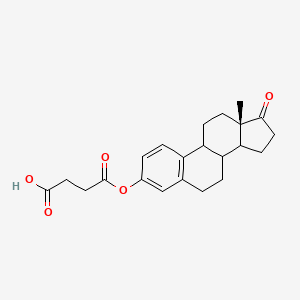
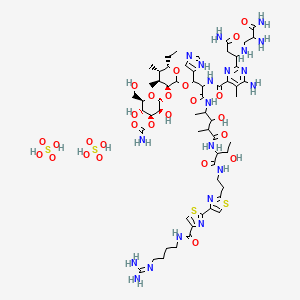
![2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2R,3S)-2-methyl-4-oxo-1-sulfoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoic acid](/img/structure/B10753453.png)
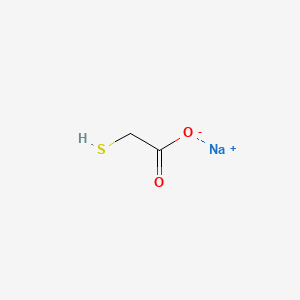
![sodium;(2S,4R)-4-cyclohexyl-1-[2-[[(1R)-2-methyl-1-propanoyloxypropoxy]-(4-phenylbutyl)phosphoryl]acetyl]pyrrolidine-2-carboxylate](/img/structure/B10753475.png)
![methyl (1S,10R,11S,12S,19S)-11-acetyloxy-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,13-tetraene-10-carboxylate](/img/structure/B10753482.png)
![2,2-dimethylpropanoyloxymethyl 7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10753493.png)
![4-oxo-4-[[(1S,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]butanoic acid](/img/structure/B10753498.png)
